molecular formula C17H16BrCl2NO2 B4578288 N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide

N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No.: B4578288
M. Wt: 417.1 g/mol
InChI Key: SWGBESCIAYHCIK-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide is an organic compound that belongs to the class of amides This compound features a complex structure with multiple halogen substitutions, which can impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Halogenation: Introduction of bromine and chlorine atoms into the aromatic rings.

    Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

    Coupling Reactions: Use of coupling reagents to link the phenyl and butanamide moieties.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone for halogen exchange.

    Oxidation: Use of oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions to break the amide bond.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, hydrolysis would yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide: can be compared to other halogenated amides, such as:

Uniqueness

The unique combination of bromine, chlorine, and methyl groups in this compound can impart distinct chemical properties, such as reactivity and stability, which may not be present in similar compounds.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrCl2NO2/c1-11-4-6-15(13(18)9-11)21-17(22)3-2-8-23-16-7-5-12(19)10-14(16)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGBESCIAYHCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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